4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and piperidine rings would likely contribute to the rigidity of the molecule, while the carbonyl groups could participate in hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point. The carbonyl groups could increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Crystal Structures and Molecular Configurations
Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound , has elucidated the crystal structures of these molecules, showing that they are essentially planar and exhibit anti conformations with respect to the amide C—N rotamer. These findings contribute to the understanding of the molecule's structural characteristics and potential interactions in various applications (Gomes et al., 2015).
Antimicrobial Activity
A study involving the synthesis of chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles from 2-oxo-2H-chromene-3-carboxamide demonstrated significant antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents (Azab et al., 2017).
Antioxidant and Antibacterial Properties
Derivatives of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide have been synthesized and shown to possess good antioxidant activity, with some derivatives displaying activity against bacterial strains. This research offers insights into the compound's potential use in antioxidant and antibacterial applications (Subbareddy & Sumathi, 2017).
Chemosensor Applications
A study on a coumarin-based fluorophore derivative showed selective fluorescence response towards Cu2+ and H2PO4− ions, indicating the compound's utility in developing selective chemosensors for environmental and biological monitoring (Meng et al., 2018).
h-MAO-B Inhibition for Neurodegenerative Disorders
Research into N-(substituted phenyl)-4-oxo-4H-chromene-3-carboxamides revealed different inhibition activities against h-MAO-B, suggesting their potential application in treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease (Gomes et al., 2015).
Properties
IUPAC Name |
N-(4-oxochromene-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-18-15-20(28-19-12-6-5-11-17(18)19)21(26)24(16-9-3-1-4-10-16)22(27)23-13-7-2-8-14-23/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWSOCGLKUPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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